molecular formula C14H7ClF3N B598797 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile CAS No. 154606-29-8

2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile

Cat. No. B598797
CAS RN: 154606-29-8
M. Wt: 281.662
InChI Key: OUGRGYSIYSKCNB-UHFFFAOYSA-N
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Description

“2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile” is a compound useful in organic synthesis . It is a white to light yellow crystal powder .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, trifluoromethyl group-containing compounds have been synthesized and used in various drugs over the past 20 years .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The compound contains a trifluoromethyl group, which is a unique branch of organic chemistry . The fluorine incorporation in the organic molecules exhibits bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .


Physical And Chemical Properties Analysis

“this compound” is a white to light yellow crystal powder . It has a boiling point of 192-193 °C and a density of 1.389 g/mL at 25 °C .

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

The photochemical behavior of compounds related to 2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile, such as N-aryl-substituted trans-4-aminostilbenes, demonstrates a substituent-dependent formation of twisted intramolecular charge transfer (TICT) states. These behaviors are crucial in understanding the dynamics of photo-induced processes in molecular systems, which could be significant for the development of photovoltaic materials and in the study of organic electronics. The research by Yang et al. (2004) elaborates on how different substituents, including the trifluoromethyl group, influence the photochemical pathways and TICT state formations, highlighting the complex interplay between molecular structure and photochemical behavior (Yang, Liau, Wang, & Hwang, 2004).

Spectroelectrochemical Properties of Novel Compounds

The synthesis and investigation of new compounds bearing the trifluoromethyl group, such as peripherally tetra-substituted phthalocyanines, have been reported to show significant electrochemical and spectroelectrochemical properties. Kamiloğlu et al. (2018) detailed the synthesis process and characterized these novel compounds using various techniques, including IR, NMR, UV-Vis, and mass spectroscopies. The study provides insights into the compounds' electron transfer properties and their potential application in electrochemical technologies, which could be pivotal for advancements in materials science, especially in areas like sensing, catalysis, and organic electronics (Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Continuous Flow Iodination

In organic synthesis, the iodination of compounds related to this compound, such as 4-fluoro-2-(trifluoromethyl)benzonitrile, has been improved by continuous flow methods. Dunn et al. (2018) described a process that enhances the selectivity and yield of iodinated products, essential for further synthetic applications. The study not only provides a methodology for the efficient and scalable synthesis of iodinated compounds but also offers insights into the mechanistic pathways involved in such transformations, potentially impacting the synthesis of pharmaceuticals and agrochemicals (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, Liu, 2018).

Polymer Solar Cells

The application of perfluorinated compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as additives in polymer solar cells (PSCs) highlights the impact of molecular engineering on the efficiency of photovoltaic devices. Jeong et al. (2011) demonstrated that the inclusion of ATMB in PSCs leads to enhanced power conversion efficiencies due to improved charge transport and fill factor. This research points to the potential of carefully chosen molecular additives to fine-tune the properties of photovoltaic materials, contributing to the development of more efficient renewable energy sources (Jeong, Woo, Lyu, & Han, 2011).

Safety and Hazards

While specific safety and hazard information for “2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile” was not found, it’s generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

2-chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N/c15-13-7-10(4-5-11(13)8-19)9-2-1-3-12(6-9)14(16,17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGRGYSIYSKCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737653
Record name 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154606-29-8
Record name 3-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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